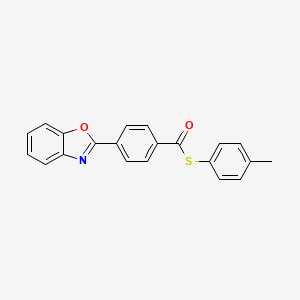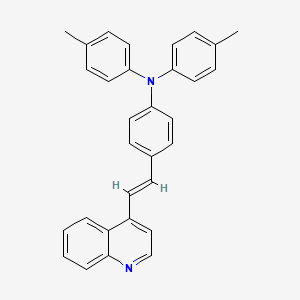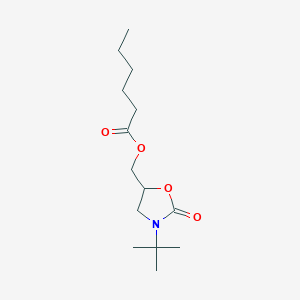![molecular formula C12H17BN2O5S B12894105 {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-83-9](/img/structure/B12894105.png)
{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a phenylsulfonamido group. The unique structure of this compound makes it a valuable reagent in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group can be introduced via sulfonation reactions, where a phenyl group is reacted with a sulfonating agent.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using boronic acid derivatives or boron reagents.
Industrial Production Methods: Industrial production of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
(1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the pyrrolidine and phenylsulfonamido groups, making it less versatile in certain reactions.
Pyrrolidine Boronic Acid: Lacks the phenylsulfonamido group, which may affect its reactivity and selectivity.
Phenylsulfonamido Boronic Acid: Lacks the pyrrolidine ring, which may influence its steric and electronic properties.
Uniqueness: (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a boronic acid group, a pyrrolidine ring, and a phenylsulfonamido group. This unique structure imparts specific reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
915283-83-9 |
|---|---|
Fórmula molecular |
C12H17BN2O5S |
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
[1-[2-(benzenesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H17BN2O5S/c16-12(15-8-4-7-11(15)13(17)18)9-14-21(19,20)10-5-2-1-3-6-10/h1-3,5-6,11,14,17-18H,4,7-9H2 |
Clave InChI |
KSOXKKRPUMFMPA-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
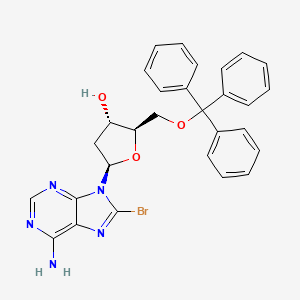

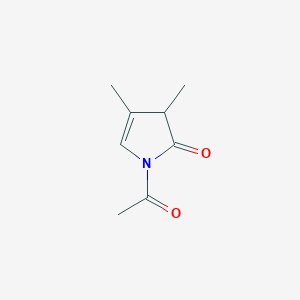
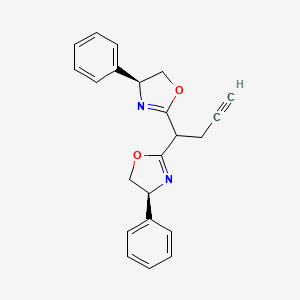
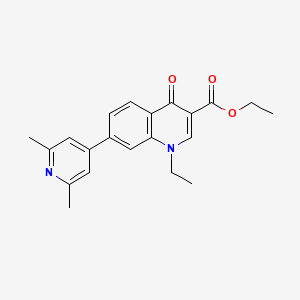
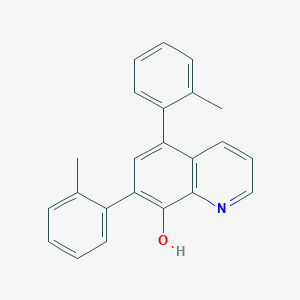


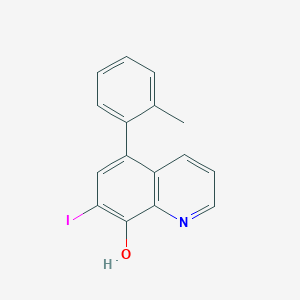
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
